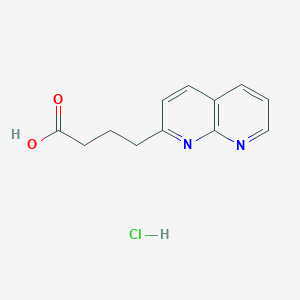

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2580216-60-8 . It has a molecular weight of 252.7 . The IUPAC name for this compound is 4-(1,8-naphthyridin-2-yl)butanoic acid hydrochloride .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI code for “4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” is 1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H .Chemical Reactions Analysis

The key steps in the synthesis of “4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” involved alkylation of 2-methylnaphthyridine with ®-N-Boc-3- (iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4- (N-pyrrolidinyl)crotonate ester .Physical And Chemical Properties Analysis

“4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” is a solid at room temperature . It has a high solubility in saline at pH 7 (>71 mg/mL) .Scientific Research Applications

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, a class of compounds that includes 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride, have been used in the synthesis of various heterocyclic compounds . These compounds have diverse biological activities and photochemical properties .

Antibacterial Activity

1,8-Naphthyridine derivatives have shown excellent antimicrobial properties . They have been used to enhance the activity of antibiotics against multi-resistant bacterial strains .

Anticancer Applications

1,8-Naphthyridine derivatives have demonstrated potential use in medicinal chemistry applications, including anticancer treatments .

Anti-Inflammatory Applications

These compounds have also been used in the development of anti-inflammatory drugs .

Antihypertensive Applications

1,8-Naphthyridine derivatives have been used in the development of antihypertensive drugs .

Antimalarial Applications

These compounds have shown potential in the development of antimalarial drugs .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTWLOPVZJNJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)